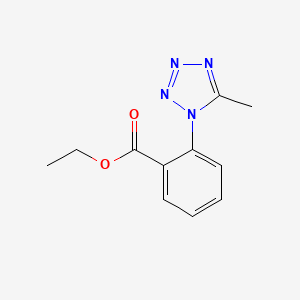

ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate

Übersicht

Beschreibung

Ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a tetrazole ring, which is a five-membered aromatic ring made up of four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .Safety and Hazards

Tetrazoles are burst vigorously on exposed to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . It’s recommended not to use it for medical, clinical diagnosis or treatment, food and cosmetics, etc . For safety and health, please wear laboratory clothes, disposable gloves and masks .

Eigenschaften

CAS-Nummer |

77177-26-5 |

|---|---|

Produktname |

ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate |

Molekularformel |

C11H12N4O2 |

Molekulargewicht |

232.24 g/mol |

IUPAC-Name |

ethyl 2-(5-methyltetrazol-1-yl)benzoate |

InChI |

InChI=1S/C11H12N4O2/c1-3-17-11(16)9-6-4-5-7-10(9)15-8(2)12-13-14-15/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

JQPAALBDXTUHTI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1N2C(=NN=N2)C |

Löslichkeit |

17.6 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylthio)-5-nitrobenzo[d]oxazole](/img/structure/B8809964.png)

![2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B8810000.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B8810021.png)